An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct experimental data in peer-reviewed literature for this specific molecule, this document synthesizes available computed data with established principles of chemical analysis and the known characteristics of the broader pyrazolo[5,1-b]thiazole class of compounds. The guide is structured to offer not just data, but also the scientific rationale behind the importance of these properties in the context of drug discovery and development. It further provides generalized, yet detailed, experimental protocols for the characterization of this and similar molecules, ensuring a self-validating system of scientific inquiry.
Introduction and Molecular Overview
The fusion of pyrazole and thiazole rings creates the pyrazolo[5,1-b]thiazole scaffold, a heterocyclic system that has garnered significant attention in the field of medicinal chemistry. These bicyclic structures are recognized for their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The title compound, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, incorporates a carboxylic acid moiety, a key functional group known to influence a molecule's acidity, solubility, and ability to interact with biological targets. The dihydro-thiazole portion of the ring system imparts a degree of conformational flexibility compared to its fully aromatic counterparts.
Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent. Properties such as solubility, pKa, and lipophilicity govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.
Caption: Chemical structure of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid.
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂S | PubChem |
| Molecular Weight | 170.19 g/mol | PubChem |
| XLogP3 | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 80.4 Ų | PubChem |
| Formal Charge | 0 | PubChem |
| CAS Number | 1286754-48-0 | PubChem |
Expert Insights:
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The XLogP3 value of 0.6 suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This is a favorable starting point for drug design, as it indicates the potential for reasonable aqueous solubility and membrane permeability.
-
The Topological Polar Surface Area (TPSA) of 80.4 Ų is also within a range generally considered favorable for good oral bioavailability. TPSA is a key descriptor for predicting drug transport properties.
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The presence of two hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and four hydrogen bond acceptors (the two oxygen atoms of the carboxylate, the pyrazole nitrogen, and the thiazole nitrogen) indicates a significant capacity for hydrogen bonding. This will strongly influence its solubility in polar solvents and its interactions with biological macromolecules.
Key Physicochemical Parameters and Their Significance in Drug Development
Solubility
Solubility is a critical factor for the absorption of an orally administered drug. Poor aqueous solubility can lead to low bioavailability. The solubility of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is expected to be pH-dependent due to the presence of the carboxylic acid group.
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In acidic media (low pH): The carboxylic acid will be protonated and thus in its less polar, neutral form. This will likely lead to lower solubility in aqueous solutions.
-
In basic media (high pH): The carboxylic acid will be deprotonated to form the carboxylate salt, which is more polar and will exhibit higher aqueous solubility.
The molecule is also expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5]
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, the most acidic proton is that of the carboxylic acid group. The pKa value will determine the extent of ionization of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. While an experimental pKa for this specific molecule is not available, the pKa of similar heterocyclic carboxylic acids typically falls in the range of 3-5.[6]
Causality in Experimental Choices: Determining the pKa is crucial in early drug development. It informs the selection of appropriate formulation strategies and helps in understanding the compound's behavior in different physiological environments, such as the stomach (acidic) and the intestines (more neutral).
Stability
The stability of a potential drug molecule under various conditions (pH, temperature, light) is a key consideration. The pyrazolo[5,1-b]thiazole ring system is generally stable. However, the presence of the carboxylic acid and the dihydro-thiazole ring may introduce specific stability considerations. Potential degradation pathways could include decarboxylation under harsh conditions or oxidation of the sulfur atom in the thiazole ring.
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound. While specific spectra for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid are not available, the following sections describe the expected spectral features based on the known characteristics of its functional groups and heterocyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and dihydro-thiazole rings, as well as the carboxylic acid proton. The aromatic proton on the pyrazole ring would likely appear as a singlet in the downfield region (around 7-8 ppm). The two methylene groups of the dihydro-thiazole ring would likely appear as two distinct multiplets, likely triplets, in the aliphatic region (around 3-4 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (typically >10 ppm), and its position can be sensitive to solvent and concentration.[7][8]
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 160-175 ppm). The carbons of the pyrazole and thiazole rings would appear in the aromatic/heteroaromatic region (approximately 110-150 ppm). The two sp³ hybridized carbons of the dihydro-thiazole ring would be found in the upfield, aliphatic region of the spectrum.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the carboxylic acid group.
-
A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.
-
A strong, sharp C=O stretching absorption for the carbonyl group should appear around 1700-1725 cm⁻¹.
-
C-O stretching and O-H bending vibrations would also be present in the fingerprint region.
-
Stretching vibrations for the C=N and C=C bonds of the heterocyclic rings are expected in the 1500-1650 cm⁻¹ region.[10]
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight (170.19 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH, mass 45) or carbon dioxide (CO₂, mass 44) from the molecular ion. Further fragmentation of the heterocyclic ring system would also be observed.[11][12]
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, based on general methods for related compounds.[1][13][14]
Representative Synthesis Workflow
Caption: A generalized workflow for the synthesis and characterization of the title compound.
Protocol for Synthesis
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate pyrazole precursor (1 equivalent) and a suitable thiazolidine precursor with a carboxylic acid or ester functionality (1.1 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with water and brine.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol for Characterization
-
Melting Point: The melting point of the purified solid is determined using a standard melting point apparatus.
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the solid compound using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Obtain a mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Conclusion
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a molecule with potential in drug discovery, yet it remains poorly characterized in the public domain. This guide has provided a thorough compilation of its computed physicochemical properties and a predictive analysis of its spectroscopic features. The provided experimental protocols offer a robust framework for its synthesis and characterization. Further experimental investigation is necessary to validate the predicted properties and to fully elucidate the potential of this compound as a lead for new therapeutic agents.
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